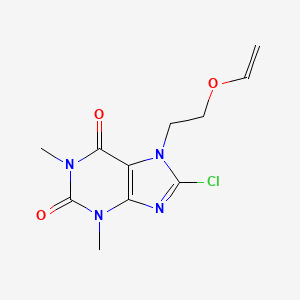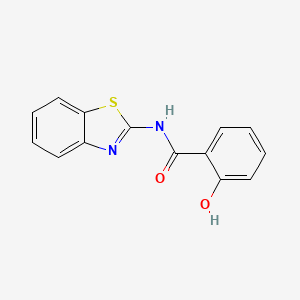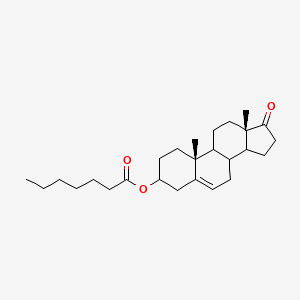![molecular formula C26H18ClN3OS B11516306 N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11516306.png)
N-[(2Z)-5-(4-chlorophenoxy)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2Z)-5-(4-CHLOROPHENOXY)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(4-CHLOROPHENOXY)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a haloketone.
Substitution Reactions: The phenyl and chlorophenoxy groups are introduced through nucleophilic substitution reactions.
Final Assembly: The pyridin-2-amine moiety is attached through a condensation reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, saturated compounds.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[(2Z)-5-(4-CHLOROPHENOXY)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antitumor agent.
Biological Research: The compound is used to investigate the mechanisms of action of thiazole derivatives in biological systems.
Industrial Applications: It is explored for its use in the synthesis of other bioactive molecules and as a potential intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(4-CHLOROPHENOXY)-3,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-YLIDENE]PYRIDIN-2-AMINE involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes, which contributes to its antitumor activity.
Receptor Binding: The compound may bind to specific receptors, modulating biological pathways and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C26H18ClN3OS |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
(Z)-5-(4-chlorophenoxy)-3,4-diphenyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H18ClN3OS/c27-20-14-16-22(17-15-20)31-25-24(19-9-3-1-4-10-19)30(21-11-5-2-6-12-21)26(32-25)29-23-13-7-8-18-28-23/h1-18H/b29-26- |
InChI Key |
KCIHBNSYAROLHN-WCTVFOPTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(S/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4)OC5=CC=C(C=C5)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)OC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4,8-trimethyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11516229.png)
![(2E,5Z)-5-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11516238.png)


![7-(3-methoxyphenyl)-1,3-dimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11516255.png)
![methyl 3'-(4-methoxyphenyl)-4-methyl-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11516264.png)
![3-chloro-N-(3-chlorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11516270.png)
![{(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11516272.png)
![Methyl 2-({[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]carbamoyl}amino)benzoate](/img/structure/B11516284.png)
![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[2-(pyridin-4-yl)ethyl]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11516293.png)
![1,1'-{4-[(4-Bromophenyl)amino]-6-hydroxy-6-methyl-2-[4-(propan-2-yl)phenyl]cyclohex-3-ene-1,3-diyl}diethanone](/img/structure/B11516294.png)
![N-(4-bromophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11516299.png)

